Comparative Activity Against Mycobacterium tuberculosis: Kanamycin A vs. Amikacin
In a direct head-to-head comparison of 57 clinical Mycobacterium tuberculosis strains, kanamycin A sulfate demonstrated substantially lower inhibitory activity than amikacin at clinically relevant concentrations. At 2 mg/L, amikacin inhibited 84% of strains (48/57), whereas kanamycin inhibited only 9% of strains (5/57) (P < 0.05). The median MIC of kanamycin was 4 mg/L, compared to 2 mg/L for amikacin [1].
| Evidence Dimension | In vitro inhibitory activity against M. tuberculosis |
|---|---|
| Target Compound Data | Kanamycin A: Median MIC = 4 mg/L; 9% of strains inhibited at 2 mg/L |
| Comparator Or Baseline | Amikacin: Median MIC = 2 mg/L; 84% of strains inhibited at 2 mg/L |
| Quantified Difference | Amikacin is 2-fold more potent by median MIC; 75 percentage-point higher strain inhibition at 2 mg/L (P < 0.05) |
| Conditions | 57 clinical M. tuberculosis strains; 7H10 agar plates; read at 14 days; concentrations tested: 0.25-64.0 mg/L |
Why This Matters
This 2-fold potency difference explains the divergent WHO breakpoints for these two aminoglycosides and directly informs therapeutic substitution decisions in multidrug-resistant tuberculosis treatment protocols.
- [1] Dijkstra JA, van der Laan T, Akkerman OW, et al. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin. Antimicrobial Agents and Chemotherapy. 2018;62(3):e01724-17. View Source
